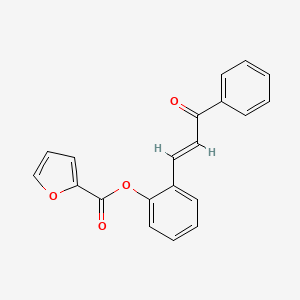

(E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a furan ring, a phenyl group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate typically involves the esterification of 2-(3-oxo-3-phenylprop-1-en-1-yl)phenol with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistency and reproducibility in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Ester derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate is in the development of new pharmaceutical agents. Research has indicated its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific cellular pathways associated with disease progression.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, making it a promising candidate for further development in cancer therapy .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions, including Michael additions and Diels-Alder reactions.

Table 1: Synthetic Pathways Involving this compound

Material Science

The compound has also been explored for its potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its unique electronic properties make it suitable for incorporation into functional materials.

Case Study: OLED Applications

Research findings indicate that incorporating (E)-2-(3-oxo-3-phenylprop-1-en-1-y)phenyl furan-2-carboxylate into OLEDs resulted in enhanced light emission efficiency and stability compared to traditional materials. This suggests its viability as a component in next-generation display technologies .

Wirkmechanismus

The mechanism of action of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 3-oxo-3-phenylpropanoate: Similar in structure but lacks the furan ring.

4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]benzonitrile: Contains a similar phenylprop-1-en-1-yl group but has different functional groups.

Uniqueness

(E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate is unique due to the presence of both a furan ring and an ester functional group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

(E)-2-(3-oxo-3-phenylprop-1-en-1-yl)phenyl furan-2-carboxylate, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides an overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H16O3, with a molecular weight of 328.37 g/mol. The structure features a furan ring and an α,β-unsaturated carbonyl system typical of chalcones, which contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the furan moiety may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Cytotoxic Effects : Studies have shown that chalcone derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | IC50 values in nanomolar range | |

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated potent cytotoxicity with IC50 values below 10 µM in both cell lines, indicating its potential as an anti-cancer agent. The study highlighted that the cytotoxic effects were mediated through apoptosis induction, confirmed by flow cytometry analysis .

Case Study 2: Anti-inflammatory Activity

Another research focused on the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model in vitro. The results showed that treatment with the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could be a promising candidate for developing anti-inflammatory therapies .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the phenolic and furan rings can significantly influence biological activity. For example, substituents on the phenyl ring can enhance or diminish cytotoxic effects depending on their electronic properties .

Table 2: SAR Findings

Eigenschaften

IUPAC Name |

[2-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-17(15-7-2-1-3-8-15)13-12-16-9-4-5-10-18(16)24-20(22)19-11-6-14-23-19/h1-14H/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOZWDMBSCGSSA-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.